molecular formula C24H26O3S B563648 2-[(R)-benzhydrylsulfinyl]acetic acid;cumene CAS No. 112245-25-7

2-[(R)-benzhydrylsulfinyl]acetic acid;cumene

Cat. No. B563648
CAS RN: 112245-25-7
M. Wt: 394.529
InChI Key: NIQNWUAAOBAEOI-FSRHSHDFSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Friedel-Crafts alkylation . This reaction introduces an alkyl group onto the benzene ring, which is a key structural component in cumene . Sodium sulfinates can also act as versatile building blocks for preparing many valuable organosulfur compounds .


Chemical Reactions Analysis

The compound may undergo reactions typical of aromatic compounds and sulfinyl groups. For instance, aromatic compounds like cumene can participate in electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation . Sulfinyl groups can be involved in various reactions, depending on the reaction conditions .

properties

IUPAC Name

2-[(R)-benzhydrylsulfinyl]acetic acid;cumene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S.C9H12/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-8(2)9-6-4-3-5-7-9/h1-10,15H,11H2,(H,16,17);3-8H,1-2H3/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNWUAAOBAEOI-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858102
Record name [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112245-25-7
Record name [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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